2,4,7-Trichloro-1,3-benzothiazole is a synthetic organic compound with the molecular formula C₇H₂Cl₃N₁S. It features a benzothiazole core substituted with three chlorine atoms at the 2, 4, and 7 positions. This compound is recognized for its distinctive chemical structure that combines a benzene ring with a thiazole moiety, contributing to its reactivity and biological activity. Its chemical structure can be represented as follows:
This compound is primarily used in various industrial applications, particularly in the synthesis of other chemical derivatives.
This compound exhibits notable biological activities. It has been shown to interact with various biomolecules such as enzymes and proteins. Some studies suggest that it may possess antimicrobial properties and could inhibit certain biological pathways, which makes it a candidate for further pharmacological research .
The synthesis of 2,4,7-trichloro-1,3-benzothiazole typically involves:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Interaction studies have revealed that 2,4,7-trichloro-1,3-benzothiazole interacts with various enzymes and proteins. These interactions may lead to inhibition or activation of specific biochemical pathways. Such studies are crucial for understanding its potential therapeutic applications and toxicity profiles .
Several compounds share structural similarities with 2,4,7-trichloro-1,3-benzothiazole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzothiazole | Simple benzothiazole | Lacks chlorine substituents; lower reactivity |
| 2-Chlorobenzothiazole | Chlorinated derivative | Only one chlorine; less potent biological activity |
| 2-Aminobenzothiazole | Amino derivative | Contains an amino group; different reactivity profile |
| 5-Chloro-1,3-benzothiazole | Chlorinated derivative | Chlorine at position 5; distinct biological properties |
Uniqueness of 2,4,7-Trichloro-1,3-benzothiazole:
The presence of three chlorine atoms at specific positions gives this compound unique reactivity and biological activity compared to its analogs. This structural feature enhances its potential applications in agriculture and pharmaceuticals while also influencing its interaction with biomolecules.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₇H₂Cl₃NS | Experimental [1] [2] |
| Molecular Weight | 238.5 g/mol | Calculated [1] [2] |
| Physical State | Solid | Experimental [1] [3] |
| Boiling Point | 318.7 ± 22.0°C | Predicted [6] |
| Density | 1.678 ± 0.06 g/cm³ | Predicted [6] |
| LogP | 4.26 | Calculated [1] |
| Polar Surface Area | 41.13 Ų | Calculated [1] [7] |
| Exact Mass | 236.897 | Calculated [7] |